molecular formula C11H13BrO2 B1380339 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid CAS No. 1314745-40-8

2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B1380339
CAS No.: 1314745-40-8
M. Wt: 257.12 g/mol
InChI Key: NAHKIANEFNOEGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. The molecule contains a bromine atom and a methyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds of N4-(4-bromo-3-methylphenyl) semicarbazones were synthesized and evaluated for their anticonvulsant activity . Another method involves the bromination of p-nitrotoluene .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H11BrO2. It contains a benzene ring with a bromine atom and a methyl group attached to it. The benzene ring is further connected to a propanoic acid group .


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, alcohols react with the strongly acidic hydrogen halides HCl, HBr, and HI, but they do not react with nonacidic NaCl, NaBr, or NaI . Another reaction involves the dehydrohalogenation of 2-bromo-2-methylbutane, which can produce two products, 2-methyl-2-butene and 2-methyl-1-butene .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “(4-Bromo-3-methylphenyl)methanol” has a molecular weight of 201.061 Da and a monoisotopic mass of 199.983673 Da .

Scientific Research Applications

Docking Studies and Anti-inflammatory Activity

A study on β-hydroxy-β-arylpropanoic acids, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, revealed significant anti-inflammatory properties. These compounds, including derivatives of 2-(4-Bromo-3-methylphenyl)-2-methylpropanoic acid, were synthesized and evaluated for their anti-inflammatory activity and gastric tolerability. The research found that some of these compounds exhibit strong anti-inflammatory effects comparable to ibuprofen without causing significant gastric damage, suggesting potential applications in the development of new anti-inflammatory agents (Dilber et al., 2008).

Synthesis of Phenanthrene Derivatives

Another application involves the synthesis of phenanthrene and its derivatives through iron-catalyzed [4+2] benzannulation reactions involving alkynes and 2-alkenylphenyl Grignard reagents. This method tolerates various functional groups, including bromide, and can generate complex phenanthrene structures efficiently, indicating its utility in organic synthesis and potentially in the synthesis of pharmaceuticals and materials science (Matsumoto et al., 2011).

Novel Bromophenol Derivatives

Research on the red alga Rhodomela confervoides led to the identification of new bromophenol derivatives, showcasing the diversity of natural products and their potential as leads for drug discovery. Although the derivatives in this study did not show significant activity against cancer cell lines or microorganisms, the structural diversity they represent is valuable for chemical biology and natural product chemistry (Zhao et al., 2004).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the E2 mechanism is illustrated by the reaction of tert-butyl alcohol and aqueous hydrochloric acid . Another example is the conversion of alcohols into alkyl halides .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, the compound “(4-Bromo-3-methylphenyl)methanol” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of research on similar compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, the compound “(4-Bromo-3-methylphenyl)methanol” could be used in the synthesis of other organic compounds .

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-6-8(4-5-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKIANEFNOEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314745-40-8
Record name 2-(4-bromo-3-methylphenyl)-2-methylpropanoic acid
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